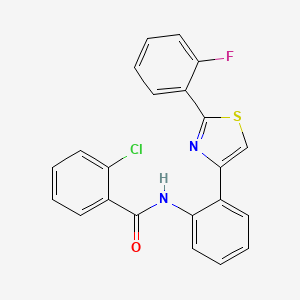

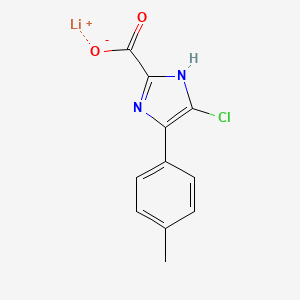

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the chlorination of a benzamide core and subsequent thiazole ring formation. Researchers have employed various synthetic routes to access this molecule, optimizing yields and purity. Notably, the 2-chloro-N-(4-fluorophenyl)benzamide variant has also been studied .

Molecular Structure Analysis

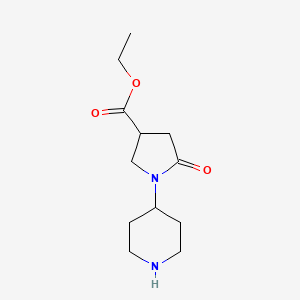

The molecular structure of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide reveals its complexity. The central benzamide scaffold is flanked by a thiazole ring and a fluorophenyl group. The chlorine atom at position 2 adds further diversity. This arrangement influences its biological interactions and reactivity .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions impact its stability, solubility, and bioavailability. Researchers have explored its behavior under different conditions, shedding light on its reactivity profile .

科学研究应用

Antimicrobial Activity

Compounds with the thiazole nucleus, like the one , have been studied for their potential as antimicrobial agents. They can exhibit antimicrobial activity by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This makes them valuable in the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Anticancer Activity

Thiazole derivatives have shown promise in anticancer research, particularly against breast cancer cell lines such as MCF7. They can be compared to standard drugs like 5-fluorouracil in their efficacy. The compound’s ability to inhibit cancer cell proliferation makes it a candidate for further study as a potential chemotherapeutic agent .

Molecular Modelling

The molecular structure of thiazole derivatives allows for molecular modelling studies, which are crucial in drug design. These studies help in understanding the binding mode of active compounds with receptors, which is essential for rational drug designing .

Analgesic and Anti-inflammatory Activities

Some derivatives of the compound have shown significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .

Antitumor Properties

The thiazole nucleus is reported to have antitumor activities. This includes the potential to treat malignancies caused by abnormalities in cells, whether due to inherited genes or external exposure to chemicals and radiations .

Pharmacological Diversity

The structural diversity of thiazole derivatives lends itself to a wide range of pharmacological applications. This includes, but is not limited to, antimetabolite, antihypertensive, antileishmanial, antituberculostatic, and anticonvulsant activities. The compound’s versatility in medicinal chemistry makes it a valuable scaffold for developing various therapeutic agents .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Given the broad biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected, leading to their diverse therapeutic outcomes .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

属性

IUPAC Name |

2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVTILVMSNPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)

![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)

![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)

![N1-(1-methoxypropan-2-yl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2908179.png)

![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)